molecular formula C13H13ClN2O B2990098 2-Chloro-N-(3-cyano-3-phenylcyclobutyl)acetamide CAS No. 2411305-49-0

2-Chloro-N-(3-cyano-3-phenylcyclobutyl)acetamide

Cat. No.: B2990098
CAS No.: 2411305-49-0
M. Wt: 248.71
InChI Key: ZSKXUARSAOUKNP-UHFFFAOYSA-N
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Description

2-Chloro-N-(3-cyano-3-phenylcyclobutyl)acetamide is a chemical compound that belongs to the class of cyanoacetamides This compound is characterized by the presence of a chloro group, a cyano group, and a phenyl-substituted cyclobutyl ring attached to an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(3-cyano-3-phenylcyclobutyl)acetamide typically involves the cyanoacetylation of amines. One common method is the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions. For instance, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the target cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The choice of solvents, catalysts, and reaction temperatures can be optimized to achieve higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(3-cyano-3-phenylcyclobutyl)acetamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Chloro-N-(3-cyano-3-phenylcyclobutyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-N-(3-cyano-3-phenylcyclobutyl)acetamide involves its interaction with specific molecular targets and pathways. The cyano and chloro groups play a crucial role in its reactivity and binding affinity to biological targets. The compound can inhibit specific enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-N-(3-cyano-3-phenylcyclobutyl)acetamide is unique due to the combination of its structural features, including the chloro, cyano, and phenylcyclobutyl groups. This unique structure imparts distinct chemical reactivity and potential biological activities compared to simpler cyanoacetamide derivatives .

Properties

IUPAC Name

2-chloro-N-(3-cyano-3-phenylcyclobutyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2O/c14-8-12(17)16-11-6-13(7-11,9-15)10-4-2-1-3-5-10/h1-5,11H,6-8H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSKXUARSAOUKNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1(C#N)C2=CC=CC=C2)NC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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